Calcitonin (8-32), salmon

Description

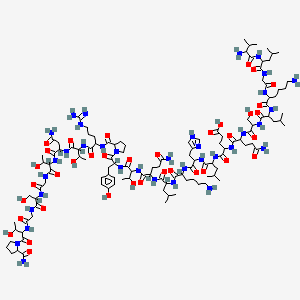

Structure

2D Structure

Properties

Molecular Formula |

C119H198N36O37 |

|---|---|

Molecular Weight |

2725.1 g/mol |

IUPAC Name |

5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C119H198N36O37/c1-56(2)42-74(146-113(187)92(125)60(9)10)98(172)131-50-88(166)135-68(22-15-17-37-120)100(174)142-77(45-59(7)8)108(182)149-82(54-157)111(185)140-71(31-34-85(122)163)102(176)138-73(33-36-91(169)170)103(177)144-76(44-58(5)6)107(181)145-78(47-66-49-129-55-134-66)109(183)137-69(23-16-18-38-121)101(175)143-75(43-57(3)4)106(180)139-72(32-35-86(123)164)105(179)153-95(63(13)160)116(190)148-80(46-65-27-29-67(162)30-28-65)117(191)155-41-21-26-84(155)112(186)141-70(24-19-39-130-119(127)128)104(178)152-94(62(12)159)115(189)147-79(48-87(124)165)110(184)151-93(61(11)158)114(188)133-51-89(167)136-81(53-156)99(173)132-52-90(168)150-96(64(14)161)118(192)154-40-20-25-83(154)97(126)171/h27-30,49,55-64,68-84,92-96,156-162H,15-26,31-48,50-54,120-121,125H2,1-14H3,(H2,122,163)(H2,123,164)(H2,124,165)(H2,126,171)(H,129,134)(H,131,172)(H,132,173)(H,133,188)(H,135,166)(H,136,167)(H,137,183)(H,138,176)(H,139,180)(H,140,185)(H,141,186)(H,142,174)(H,143,175)(H,144,177)(H,145,181)(H,146,187)(H,147,189)(H,148,190)(H,149,182)(H,150,168)(H,151,184)(H,152,178)(H,153,179)(H,169,170)(H4,127,128,130) |

InChI Key |

CUQBOYYGZCRRKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Salmon Calcitonin (8-32) as an Amylin Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, is a key regulator of glucose homeostasis. It exerts its effects by activating a family of G protein-coupled receptors (GPCRs), known as amylin receptors (AMYRs), which are targets for the treatment of diabetes and obesity.[1][2][3] Understanding the pharmacology of these receptors is crucial for developing novel therapeutics. Salmon calcitonin (8-32) (sCT(8-32)), a truncated fragment of salmon calcitonin, serves as a highly selective and potent antagonist of amylin receptors.[4][5] This document provides an in-depth technical overview of the mechanism of action, pharmacological profile, and experimental characterization of sCT(8-32) as an amylin receptor antagonist.

The Amylin Receptor System

Amylin receptors are unique heterodimeric complexes belonging to the Class B GPCR family.[6] The core of the receptor is the calcitonin receptor (CTR), which alone binds calcitonin with high affinity.[7] To form a functional, high-affinity amylin receptor, the CTR must associate with one of three Receptor Activity-Modifying Proteins (RAMPs).[2][7] This association dictates the receptor subtype and its ligand-binding pharmacology.[2][7]

-

AMY₁ Receptor: Formed by the complex of CTR and RAMP1.[7]

-

AMY₂ Receptor: Formed by the complex of CTR and RAMP2.[7]

-

AMY₃ Receptor: Formed by the complex of CTR and RAMP3.[7]

These receptor subtypes exhibit distinct pharmacological profiles and are expressed in various tissues, including the brain, kidney, and pancreas.[7][8]

Mechanism of Antagonism

The mechanism of ligand binding to Class B GPCRs is often described by a "two-domain" model.[9] The C-terminal region of the peptide agonist first binds to the N-terminal extracellular domain (ECD) of the receptor complex, which acts as an affinity trap.[9] This is followed by the binding of the N-terminal region of the peptide to the transmembrane domain (TMD) bundle, which induces a conformational change and triggers receptor activation and intracellular signaling.[9]

Salmon calcitonin (8-32) is an N-terminally truncated peptide fragment. It retains the C-terminal amino acid sequence necessary for high-affinity binding to the receptor's ECD but lacks the N-terminal residues required for receptor activation.[9][10] By occupying the binding site without inducing the activating conformational change, sCT(8-32) acts as a competitive antagonist, effectively blocking access and activation by endogenous agonists like amylin.[10][11]

Pharmacological Profile: Quantitative Data

sCT(8-32) is a potent antagonist at all three amylin receptor subtypes. Its antagonist potency has been quantified in various cell-based functional assays, most commonly by its ability to inhibit agonist-induced cAMP accumulation. The data is often presented as pA₂ or pKB values, which represent the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to elicit the same response.

Table 1: Antagonist Potency of sCT(8-32) at Rat Amylin Receptors

| Receptor Subtype | Agonist | Assay Type | Antagonist Potency (pKB) | Reference |

|---|---|---|---|---|

| rAMY₁(a) | rat Amylin | cAMP Accumulation | 8.1 ± 0.1 | [12] |

| rAMY₃(a) | rat Amylin | cAMP Accumulation | 8.2 ± 0.1 |[12] |

Data from studies using COS-7 cells transiently transfected with rat receptor constructs.[12]

Table 2: Antagonist Potency of sCT(8-32) in Human Breast Cancer Cells

| Cell Line | Agonist | Assay Type | Antagonist Potency (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| MCF-7 | human Amylin | cAMP Accumulation | 1.24 ± 0.54 | [13] |

| MCF-7 | human Calcitonin | cAMP Accumulation | 1.40 ± 0.35 |[13] |

MCF-7 cells endogenously express calcitonin and amylin receptors.[13]

Signaling Pathways Modulated by sCT(8-32)

Amylin receptor activation primarily triggers Gαs protein-coupled signaling cascades.[6] This leads to the stimulation of adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[6][14] The elevation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological effects of amylin.[6]

In addition to the canonical cAMP pathway, amylin receptor activation can also stimulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2), part of the mitogen-activated protein kinase (MAPK) cascade.[6][8][15] sCT(8-32) competitively inhibits the binding of amylin and other agonists, thereby blocking the initiation of these downstream signaling events.[6]

Key Experimental Protocols

The characterization of sCT(8-32) as an amylin receptor antagonist relies on a suite of well-established in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (sCT(8-32)) to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of its binding affinity (Kᵢ).

-

Cell/Membrane Preparation:

-

Culture cells (e.g., HEK-293 or COS-7) transiently or stably expressing the desired amylin receptor subtype (CTR + RAMP).[1]

-

Harvest cells and prepare crude membrane fractions by homogenization in an ice-cold buffer (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors) followed by differential centrifugation.[16]

-

Determine protein concentration of the final membrane suspension using a standard method (e.g., Bradford assay).[16]

-

-

Binding Protocol:

-

In a 96-well plate, add membrane aliquots (e.g., 20-50 µg protein) to a binding buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 0.1% BSA).[16]

-

Add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled rat amylin or ¹²⁵I-CGRP).[7]

-

Add increasing concentrations of the unlabeled competitor ligand (sCT(8-32)).

-

Define non-specific binding using a high concentration (e.g., 1 µM) of an unlabeled agonist (e.g., human amylin).[16]

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.[16]

-

-

Separation and Data Analysis:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).

-

Wash filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand. Analyze the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Functional Antagonism: cAMP Accumulation Assay

This assay measures the ability of an antagonist to block agonist-induced production of the second messenger cAMP, providing a measure of functional potency (pKB or IC₅₀).

-

Cell Culture and Plating:

-

Culture cells (e.g., COS-7) expressing the receptor of interest in appropriate media.[12]

-

Plate cells into 96-well plates and grow to near confluence.

-

-

Assay Protocol:

-

Wash cells with a serum-free medium or buffer (e.g., DMEM containing 0.1% BSA).[17]

-

Pre-incubate the cells for 15-30 minutes with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.[17][18]

-

Add increasing concentrations of the antagonist (sCT(8-32)) to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of an agonist (e.g., rat amylin at its EC₈₀ concentration) to stimulate the receptor.

-

-

Detection and Analysis:

-

Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.

-

Measure intracellular cAMP concentration using a suitable method, such as a competitive immunoassay with detection by Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay.

-

Generate dose-response curves by plotting the cAMP response against the log concentration of the antagonist.

-

Analyze the curves using non-linear regression to calculate the IC₅₀. For competitive antagonists, Schild analysis can be performed to determine the pA₂ or pKB value.

-

Conclusion

Salmon calcitonin (8-32) is an indispensable pharmacological tool for the study of amylin receptors. As a potent and competitive antagonist, it allows for the precise investigation of amylin receptor function, distribution, and signaling in both in vitro and in vivo systems. The detailed understanding of its mechanism of action and the standardized protocols for its characterization, as outlined in this guide, are fundamental for researchers in the fields of metabolic disease, pharmacology, and drug development aiming to further elucidate the complex biology of the amylin system.

References

- 1. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deconvoluting the Molecular Control of Binding and Signaling at the Amylin 3 Receptor: RAMP3 Alters Signal Propagation through Extracellular Loops of the Calcitonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Calcitonin Gene-Related Peptides [sigmaaldrich.cn]

- 12. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. Dose-dependent elevation of cyclic AMP, activation of glycogen phosphorylase, and release of lactate by amylin in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of the extracellular signal-regulated kinase 1/2 signaling pathway in amylin's eating inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

The Binding Affinity of Salmon Calcitonin (8-32) for Calcitonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the salmon calcitonin fragment (8-32) to various calcitonin receptor (CTR) subtypes. Salmon calcitonin (sCT) (8-32) is a widely recognized antagonist of the calcitonin receptor family, which includes the calcitonin receptor itself and the amylin receptor subtypes (AMY1, AMY2, and AMY3). This document summarizes quantitative binding data, details common experimental protocols, and visualizes key signaling pathways and workflows to support research and drug development efforts in this area.

Quantitative Binding Affinity of Salmon Calcitonin (8-32)

The binding affinity of salmon calcitonin (8-32) has been characterized across different calcitonin receptor subtypes. The calcitonin receptor can form complexes with Receptor Activity-Modifying Proteins (RAMPs) to generate the three amylin receptor subtypes: AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3).[1] The following tables summarize the available quantitative data for the binding of sCT(8-32) to these receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Cell Line/System | Binding Affinity (IC50/Ki) | Reference |

| Human Calcitonin Receptor (CTR) ECD | sCT(8-32) | Competition Binding (AlphaLISA) | Purified Extracellular Domain | IC50: 2.2 µM | [2] |

| Human Amylin Receptor 1 (AMY1) ECD | sCT(8-32) | Competition Binding (AlphaLISA) | Purified Tethered RAMP1-CTR ECD | Similar IC50 to CTR ECD | [2] |

| Human Amylin Receptor 2 (AMY2) ECD | sCT(8-32) | Competition Binding (AlphaLISA) | Purified Tethered RAMP2-CTR ECD | Similar IC50 to CTR ECD | [2] |

Table 1: Binding Affinity of sCT(8-32) to Human Calcitonin and Amylin Receptor Extracellular Domains. The data indicates that sCT(8-32) binds to the extracellular domains of CTR, AMY1, and AMY2 with similar micromolar affinity.

| Receptor Subtype | Ligand | Assay Type | Cell Line | Antagonist Potency (pKB) | Antagonist Potency (Ki) | Reference |

| Rat Calcitonin Receptor (CTa) | sCT(8-32) | cAMP Functional Assay | COS-7 | 8.2 ± 0.1 | ~6.3 nM | [3] |

| Rat Amylin Receptor 1 (AMY1a) | sCT(8-32) | cAMP Functional Assay | COS-7 | 7.7 ± 0.1 | ~20 nM | [3] |

| Rat Amylin Receptor 3 (AMY3a) | sCT(8-32) | cAMP Functional Assay | COS-7 | 8.1 ± 0.1 | ~7.9 nM | [3] |

Table 2: Antagonist Potency of sCT(8-32) at Rat Calcitonin and Amylin Receptors. This data, derived from functional assays, shows that sCT(8-32) acts as a potent antagonist at rat CTR and AMY receptor subtypes, with Ki values in the nanomolar range. It is worth noting that while salmon calcitonin is considerably more potent than human calcitonin, sCT(8-32) does not strongly discriminate between CT and AMY receptors.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of binding affinities and functional responses. Below are outlines of common experimental protocols used to characterize the interaction of sCT(8-32) with calcitonin receptor subtypes.

Radioligand Competition Binding Assay

This method is used to determine the binding affinity of an unlabeled ligand (e.g., sCT(8-32)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cells or Membranes: HEK293 or COS-7 cells transiently or stably expressing the calcitonin receptor subtype of interest.

-

Radioligand: Typically 125I-labeled salmon calcitonin (125I-sCT).

-

Unlabeled Ligand: Salmon calcitonin (8-32).

-

Binding Buffer: Typically contains a buffer salt (e.g., HEPES or Tris-HCl), divalent cations (e.g., MgCl2, CaCl2), and a protein carrier (e.g., BSA) to reduce non-specific binding.

-

Wash Buffer: Ice-cold buffer to stop the binding reaction.

-

Scintillation Fluid and Counter.

Procedure:

-

Cell/Membrane Preparation: Cells are cultured and harvested. Membranes are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Competition: Add increasing concentrations of the unlabeled sCT(8-32) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-3 hours) to reach equilibrium.

-

Termination and Washing: The binding reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes bound to the radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Binding Assay

Fluorescence polarization is a non-radioactive method to measure binding events in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger molecule (the receptor), its tumbling is slowed, leading to an increase in polarization.

Materials:

-

Receptor Preparation: Purified receptor protein (e.g., the extracellular domain) or cell membranes containing the receptor.

-

Fluorescent Tracer: A fluorescently labeled version of a calcitonin receptor ligand, such as sCT(8-32) labeled with AlexaFluor568.[6]

-

Unlabeled Ligand: Salmon calcitonin (8-32).

-

Assay Buffer: A buffer compatible with the receptor and ligand.

Procedure:

-

Assay Setup: In a microplate, a fixed concentration of the fluorescent tracer is mixed with the receptor preparation.

-

Competition: Increasing concentrations of unlabeled sCT(8-32) are added to the wells.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarization filters.

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the unlabeled competitor is used to calculate the IC50 value.

cAMP Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist by quantifying the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled receptors like the calcitonin receptor.

Materials:

-

Cells: HEK293 or COS-7 cells expressing the desired calcitonin receptor subtype.

-

Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist: A known agonist for the receptor (e.g., full-length salmon calcitonin).

-

Antagonist: Salmon calcitonin (8-32).

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Pre-incubation with Antagonist: Cells are pre-incubated with various concentrations of sCT(8-32) for a defined period.

-

Agonist Stimulation: A fixed concentration of the agonist is added to the wells and incubated for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the instructions of the chosen detection kit.

-

Data Analysis: The ability of sCT(8-32) to inhibit the agonist-induced cAMP production is analyzed to determine its antagonist potency (IC50 or pA2/pKB value).

Signaling Pathways and Experimental Workflows

The calcitonin receptor is a class B G protein-coupled receptor (GPCR).[7] Its primary signaling mechanism involves coupling to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. There is also evidence for coupling to the Gq alpha subunit, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Calcitonin Receptor Signaling Pathway

Caption: Calcitonin Receptor Signaling Pathways.

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for Binding Affinity Determination.

Experimental Workflow for cAMP Functional Assay

References

- 1. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]

- 5. Amylin Receptor 1 Mutagenesis Revealed a Potential Role of Calcitonin Serine 29 in Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Mechanism of Action of Salmon Calcitonin (8-32) in Pancreatic Beta-Cells

Executive Summary

Salmon calcitonin (8-32), or sCT(8-32), is a truncated peptide fragment that acts as a potent and selective antagonist of amylin receptors.[1][2][3] In the pancreas, amylin is an endocrine hormone co-secreted with insulin from beta-cells and functions as a key negative regulator in an autocrine/paracrine feedback loop to inhibit further insulin release.[1][4] By competitively blocking the action of endogenous amylin on pancreatic beta-cells, sCT(8-32) effectively removes this inhibitory signal, leading to a significant potentiation of glucose-stimulated insulin secretion (GSIS).[1][2][4] This document provides an in-depth technical overview of the receptor interactions, signaling pathways, and functional outcomes associated with sCT(8-32) activity in pancreatic beta-cells, supported by quantitative data and representative experimental methodologies.

Receptor System: Amylin Receptors in Pancreatic Beta-Cells

The physiological target of sCT(8-32) in the context of insulin secretion is the amylin receptor. Amylin receptors are complex, heterodimeric G protein-coupled receptors (GPCRs) belonging to the Class B family.[5][6][7] Their specificity is determined by the unique combination of a core receptor and an accessory protein.

The association of CTR with one of the three RAMP isoforms (RAMP1, RAMP2, or RAMP3) gives rise to the three distinct amylin receptor subtypes (AMY₁, AMY₂, and AMY₃, respectively).[5][6] Pancreatic beta-cells are known to express the components necessary for forming these functional amylin receptors, allowing them to respond to circulating and locally secreted amylin.[5][10]

Molecular Mechanism of Action

The primary mechanism of sCT(8-32) is competitive antagonism at the amylin receptor.

-

Endogenous Amylin Action: Under physiological conditions, particularly following a meal, rising glucose levels stimulate the co-secretion of insulin and amylin from beta-cell granules.[8] This released amylin binds to AMY receptors on the surface of beta-cells, initiating a signaling cascade that dampens further insulin exocytosis. This is a crucial negative feedback mechanism to prevent hyperinsulinemia.[1][4]

-

sCT(8-32) Antagonism: sCT(8-32) shares structural homology with amylin, allowing it to bind to the amylin receptor. However, it fails to induce the conformational change necessary for receptor activation and downstream signaling. By occupying the receptor's binding site, sCT(8-32) competitively blocks endogenous amylin from binding.[4][11]

-

Functional Consequence: The blockade of the tonic inhibitory signal from endogenous amylin results in an amplified insulin secretory response to glucose stimulation.[1][2] Studies in perfused rat pancreas have demonstrated that sCT(8-32) alone can potentiate glucose-induced insulin release, highlighting the physiological relevance of endogenous amylin's inhibitory tone.[1][2][3]

Signaling Pathway

Amylin receptors, like other Class B GPCRs, primarily couple to the stimulatory G protein, Gαs.[12][13] Activation of this pathway leads to increased intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that potentiates insulin secretion. The inhibitory effect of amylin on insulin release, despite coupling to Gαs, suggests a complex interplay with other signaling pathways or a non-canonical mechanism not fully elucidated in the provided literature. However, the antagonistic action of sCT(8-32) is clear: it prevents the receptor-mediated events initiated by amylin.

The canonical signaling pathway that sCT(8-32) modulates by blocking amylin is depicted below.

Caption: Antagonistic action of sCT(8-32) on the amylin signaling pathway in pancreatic beta-cells.

Quantitative Data Summary

The following table summarizes the quantitative effects of amylin, CGRP, and sCT(8-32) on insulin secretion as observed in studies using a perfused rat pancreas model.

| Compound | Concentration | Condition | Effect on Glucose-Induced Insulin Release | Citation(s) |

| Amylin | 75 pM | In presence of 7 mM glucose | 80% inhibition | [1][2][3] |

| CGRP | 75 pM | In presence of 7 mM glucose | 70% inhibition | [1][2][3] |

| sCT(8-32) | 10 µM | With 75 pM Amylin + 7 mM glucose | 80% reversal of amylin-induced inhibition | [1][2][3] |

| sCT(8-32) | 10 µM | With 75 pM CGRP + 7 mM glucose | No significant effect on CGRP-induced inhibition | [1][2][3] |

| sCT(8-32) | 10 µM | In presence of 7 mM glucose | 2.5-fold potentiation | [1][2][3] |

Detailed Experimental Protocols

The following sections describe representative protocols for key experiments used to characterize the action of sCT(8-32).

Isolated Pancreas Perfusion for Insulin Secretion Analysis

This ex vivo technique allows for the study of pancreatic endocrine function in a controlled environment, free from systemic neural and hormonal influences.

Objective: To measure the effect of sCT(8-32) on basal and glucose-stimulated insulin secretion.

Methodology:

-

Animal Preparation: A male Wistar rat (200-225 g) is anesthetized with pentobarbitone sodium.[1]

-

Surgical Isolation: The pancreas is surgically isolated, and cannulas are placed in the celiac artery (for inflow of perfusion medium) and the portal vein (for collection of the effluent).

-

Perfusion Medium: The pancreas is perfused with a Krebs-Henseleit buffer containing glucose, amino acids, and bovine serum albumin (BSA), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.[1]

-

Stabilization: The preparation is allowed to stabilize for a 30-40 minute equilibration period with a basal glucose concentration (e.g., 3.2 mM).

-

Experimental Phases:

-

Basal Period: Continue perfusion with basal glucose. Collect effluent samples every 1-2 minutes to establish a baseline insulin secretion rate.

-

Test Period 1 (Antagonist Alone): Introduce sCT(8-32) at the desired concentration (e.g., 10 µM) into the perfusion medium with basal glucose.

-

Test Period 2 (Stimulation): Switch the perfusion medium to one containing a stimulatory glucose concentration (e.g., 7 mM) plus the test compound(s) (e.g., sCT(8-32) alone, amylin alone, or sCT(8-32) + amylin).

-

-

Sample Analysis: Effluent fractions are collected throughout the experiment. The insulin concentration in each fraction is quantified using a standard radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Insulin secretion rates are calculated (concentration × flow rate) and plotted over time. The total or incremental area under the curve (AUC) is calculated to compare the effects of different treatments.[1]

Caption: Generalized workflow for a pancreas perfusion experiment to assess insulin secretion.

Second Messenger (cAMP) Measurement in Dispersed Islet Cells

This protocol uses primary islet cells to directly measure intracellular signaling events downstream of receptor activation.

Objective: To determine how sCT(8-32) modulates amylin's effect on intracellular cAMP levels.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from mice or rats via collagenase digestion of the pancreas followed by density gradient centrifugation.[14]

-

Cell Dispersion: Isolated islets are dispersed into a single-cell suspension using a trypsin/EDTA solution. The cells are then washed and counted.[14]

-

Seeding: Cells are seeded into a multi-well plate (e.g., 384-well) suitable for fluorescence or luminescence detection.[14]

-

cAMP Assay (Example: BRET/FRET):

-

Cells are transduced with a genetically encoded cAMP biosensor. These sensors consist of proteins that change their conformation upon cAMP binding, altering the efficiency of Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) between a donor and acceptor fluorophore.[15]

-

Alternatively, commercial assay kits (e.g., HTRF, LANCE) that use competitive immunoassays to detect cAMP can be used.

-

-

Stimulation:

-

Cells are incubated in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with the test compounds: vehicle control, amylin, sCT(8-32), or a combination of amylin and sCT(8-32).

-

-

Detection: The plate is read using a microplate reader capable of detecting the specific BRET, FRET, or HTRF signal.

-

Data Analysis: The change in the ratiometric signal (acceptor/donor emission) is calculated and converted to cAMP concentration using a standard curve. Dose-response curves can be generated to determine agonist potency (EC₅₀) and antagonist affinity (pA₂ or Kᵢ).[16]

Caption: Key steps for measuring intracellular cAMP in primary pancreatic islet cells.

Conclusion and Implications

The fragment sCT(8-32) functions as a specific and effective antagonist at amylin receptors on pancreatic beta-cells. Its mechanism of action is centered on blocking the inhibitory feedback of endogenous amylin, thereby enhancing glucose-stimulated insulin secretion. This makes sCT(8-32) and other amylin antagonists valuable pharmacological tools for investigating the physiology of islet function.[1][17] For drug development, these findings underscore the potential of targeting the amylin system to improve glycemic control, particularly in conditions characterized by impaired beta-cell function. The detailed methodologies provided herein offer a framework for the continued exploration of this and other pathways that regulate insulin release.

References

- 1. scispace.com [scispace.com]

- 2. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. RAMPs regulate the transport and ligand specificity of the calcitonin-receptor-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. The Role of G Protein–Coupled Receptors and Receptor Kinases in Pancreatic β-Cell Function and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pancreatic Beta Cell G-Protein Coupled Receptors and Second Messenger Interactions: A Systems Biology Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring G Protein-Coupled Receptor Signaling in Primary Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of (8–32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat | Semantic Scholar [semanticscholar.org]

The Selectivity Profile of Salmon Calcitonin (8-32) for Amylin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity of salmon calcitonin (8-32) (sCT(8-32)) for amylin receptors. Amylin and calcitonin receptors share a close structural relationship, leading to significant cross-reactivity of ligands. sCT(8-32), a truncated version of salmon calcitonin, is widely utilized as an antagonist in studying the physiological roles of both amylin and calcitonin. This document consolidates quantitative data on its binding and functional activity, details common experimental protocols for its characterization, and visualizes the underlying biological and experimental frameworks.

Core Concepts: Amylin and Calcitonin Receptor Family

Amylin receptors are heterodimeric G protein-coupled receptors (GPCRs). They are composed of a core calcitonin receptor (CTR) subunit complexed with one of three Receptor Activity-Modifying Proteins (RAMPs).[1][2] This association with a RAMP is crucial for conferring high affinity for amylin.[3][4] The specific RAMP co-expressed determines the amylin receptor subtype:

-

AMY1 Receptor: CTR + RAMP1

-

AMY2 Receptor: CTR + RAMP2

-

AMY3 Receptor: CTR + RAMP3

The calcitonin receptor can also be expressed alone and function as a classical receptor for calcitonin.[2] This shared CTR subunit is the molecular basis for the pharmacological overlap between the two receptor systems. sCT(8-32) acts as an antagonist at both CTR and all three AMY receptor subtypes.[1][2]

Quantitative Data: Binding Affinity and Functional Antagonism

The selectivity of sCT(8-32) is characterized by its binding affinity (Ki or IC50) and its functional antagonist potency (KB or pA2). The following tables summarize the available quantitative data for sCT(8-32) at calcitonin and amylin receptors across different species and experimental systems. It is noteworthy that sCT(8-32) generally does not exhibit strong discrimination between calcitonin and amylin receptors.[5]

Table 1: Functional Antagonist Potency (pKB / pA2) of sCT(8-32) at Calcitonin and Amylin Receptors

| Receptor | Species | Agonist Used | pKB / pA2 | Reference |

| CT(a) | Rat | rAmylin | 8.1 ± 0.1 | [1] |

| AMY1(a) | Rat | rAmylin | 7.7 ± 0.1 | [1] |

| AMY3(a) | Rat | rAmylin | 8.0 ± 0.1 | [1] |

| CT | Human | - | 8.2 | [6] |

| AMY1(a) | Human | rAmylin | ~7.5 | [7] |

| CT | Mouse | m/r-Amylin | 8.0 ± 0.1 | [8] |

| AMY1 | Mouse | m/r-Amylin | 8.0 ± 0.1 | [8] |

| AMY2 | Mouse | m/r-Amylin | 7.9 ± 0.1 | [8] |

| AMY3 | Mouse | m/r-Amylin | 8.0 ± 0.1 | [8] |

pKB/pA2 values are derived from functional cAMP accumulation assays.

Table 2: Binding Affinity (IC50) of sCT(8-32)

| Receptor/Tissue | Radioligand | IC50 | Species | Reference |

| CTR ECD | Biotinylated-sCT | 2.2 µM | Human | [9] |

| AMY1 ECD | Biotinylated-sCT | ~2.2 µM | Human | [9] |

| AMY2 ECD | Biotinylated-sCT | ~2.2 µM | Human | [9] |

| hCTR-expressing cells | 125I-sCT | ~10-fold lower affinity than sCT | Human | [10] |

| MCF-7 cells | 125I-Amylin | ~10 nM (Ki) | Human | [8] |

ECD: Extracellular Domain. Data across different studies can vary based on experimental conditions.

Experimental Protocols

Characterizing the selectivity of sCT(8-32) involves two primary experimental approaches: radioligand binding assays to measure direct binding affinity and functional assays to quantify its antagonist activity on receptor signaling.

Radioligand Binding Competition Assay

This assay measures the ability of unlabeled sCT(8-32) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of sCT(8-32) for CTR and AMY receptor subtypes.

Materials:

-

Cells/Membranes: HEK293 or COS-7 cells transiently or stably expressing the receptor of interest (e.g., hCTR alone, or hCTR co-transfected with hRAMP1, hRAMP2, or hRAMP3).[4]

-

Radioligand: 125I-labeled sCT(8-32) or 125I-rat Amylin.[4][11]

-

Competitor: Unlabeled sCT(8-32).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

-

Wash Buffer: Ice-cold PBS.[12]

-

Filtration System: 96-well glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).[12]

-

Scintillation Counter.

Procedure:

-

Preparation: Prepare cell membranes from transfected cells via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.[12][13] Alternatively, use whole cells plated in 96-well plates.[11]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation (3-20 µg protein) or whole cells.

-

Competition: Add increasing concentrations of unlabeled sCT(8-32) (e.g., 10-12 M to 10-6 M).

-

Radioligand Addition: Add a fixed concentration of the radioligand (e.g., ~0.1 nM 125I-sCT(8-32)).[11]

-

Incubation: Incubate the plate for a defined period to reach equilibrium (e.g., 60 minutes at 30°C or overnight at 4°C).[11][12]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[12]

-

Detection: Measure the radioactivity trapped on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (sCT(8-32)). Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Antagonism Assay

This assay measures the ability of sCT(8-32) to inhibit the production of cyclic AMP (cAMP) stimulated by an agonist.

Objective: To determine the functional potency (KB) of sCT(8-32) as an antagonist at CTR and AMY receptors.

Materials:

-

Cells: COS-7 or HEK293 cells transiently transfected with the receptor(s) of interest, plated in 96-well plates.[1][8]

-

Agonist: Amylin, salmon Calcitonin (sCT), or CGRP.

-

Antagonist: sCT(8-32).

-

Stimulation Buffer: DMEM or similar media supplemented with 0.1% BSA and a phosphodiesterase inhibitor like 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[8][14]

-

cAMP Detection Kit: Commercially available kit (e.g., LANCE cAMP, HTRF, or AlphaScreen).[14]

Procedure:

-

Cell Plating: Seed transfected cells into 96-well plates and allow them to adhere overnight.[8]

-

Pre-incubation (optional): Some protocols include a pre-incubation step with the antagonist, while others add the antagonist and agonist simultaneously.[8]

-

Stimulation: Add a fixed concentration of sCT(8-32) to the cells, immediately followed by the addition of a range of concentrations of the agonist (e.g., amylin). A control curve with the agonist alone should be run in parallel.

-

Incubation: Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C.[8][14]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP response against the log concentration of the agonist in the absence and presence of sCT(8-32). The antagonist's potency (KB) can be calculated from the rightward shift of the agonist dose-response curve using the Schild equation.

Visualizations: Pathways and Workflows

Signaling Pathway of CTR and AMY Receptors

Caption: Signaling of Calcitonin (CT) and Amylin (AMY) receptors via the Gαs-cAMP pathway.

Experimental Workflow for Determining sCT(8-32) Selectivity

Caption: Workflow for assessing the binding and functional selectivity of sCT(8-32).

Logical Relationship of sCT(8-32) and its Receptor Targets

Caption: sCT(8-32) targets receptor complexes formed by the core CTR subunit.

References

- 1. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterisation of mouse calcitonin and calcitonin receptor-like receptors reveals differences compared to human receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression and activity of the calcitonin receptor family in a sample of primary human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Salmon Calcitonin (8-32) with Receptor Activity-Modifying Proteins (RAMPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the truncated peptide salmon calcitonin (8-32) and the calcitonin receptor (CTR) as modulated by Receptor Activity-Modifying Proteins (RAMPs). Salmon calcitonin (sCT), a potent 32-amino acid peptide hormone, is clinically used for its effects on calcium homeostasis. The N-terminally truncated analog, sCT(8-32), lacking the first seven amino acids, is a well-established antagonist of the calcitonin and amylin receptors. The formation of receptor complexes between the Class B G protein-coupled receptor (GPCR), CTR, and one of the three RAMPs (RAMP1, RAMP2, or RAMP3) gives rise to distinct amylin receptor subtypes (AMY1, AMY2, and AMY3, respectively). This guide delves into the quantitative pharmacology of sCT(8-32) at these receptor complexes, details the experimental protocols for studying these interactions, and illustrates the associated signaling pathways.

Introduction to Salmon Calcitonin (8-32) and RAMPs

Salmon Calcitonin and its Truncated Antagonist, sCT(8-32)

Salmon calcitonin is a 32-amino acid peptide hormone that plays a crucial role in calcium and phosphorus metabolism.[1] It primarily acts on the calcitonin receptor, a member of the Class B G protein-coupled receptor family. The full-length peptide contains a disulfide bridge between cysteine residues at positions 1 and 7, forming a ring structure at the amino-terminus which is critical for its agonist activity.[1][2]

The peptide fragment sCT(8-32) is a truncated version of salmon calcitonin that lacks the N-terminal seven amino acids. This modification removes the key determinants for receptor activation, transforming the peptide into a potent antagonist at both the calcitonin receptor and the various amylin receptor subtypes.[3][4] It is a widely used pharmacological tool for characterizing these receptors.[3]

Receptor Activity-Modifying Proteins (RAMPs)

Receptor Activity-Modifying Proteins are a family of single-pass transmembrane proteins that associate with and modulate the function of several GPCRs, most notably the calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR).[5][6] In mammals, there are three RAMPs:

-

RAMP1

-

RAMP2

-

RAMP3

RAMPs can function as:

-

Pharmacological switches: They alter the ligand specificity of the receptor they associate with. For instance, the association of RAMPs with CTR creates high-affinity receptors for the hormone amylin.[4][6]

-

Molecular chaperones: They can facilitate the transport of the receptor from the endoplasmic reticulum and Golgi apparatus to the cell surface.[7]

-

Signaling modulators: They can influence the G-protein coupling and downstream signaling pathways of the receptor.[5]

The combination of the calcitonin receptor with different RAMPs results in the formation of distinct amylin receptor subtypes:

-

AMY1 Receptor: CTR + RAMP1

-

AMY2 Receptor: CTR + RAMP2

-

AMY3 Receptor: CTR + RAMP3

Quantitative Pharmacology of sCT(8-32)

The antagonistic properties of sCT(8-32) have been quantified in numerous studies, typically through competitive binding assays and functional antagonism assays. The affinity and potency of sCT(8-32) vary depending on the specific receptor complex and the experimental conditions.

Binding Affinity of sCT(8-32) at CTR and AMY Receptor Subtypes

The following table summarizes the binding affinities of sCT(8-32) for the human calcitonin receptor and the amylin receptor subtypes, as determined by radioligand binding assays.

| Receptor Complex | Ligand | Cell Line | Assay Type | pKi / pIC50 (mean ± SEM) | Reference |

| hCT(a) | sCT(8-32) | COS-7 | Homologous Competition | pKi: 9.58 ± 0.05 | [8] |

| hCT(a) ECD | sCT(8-32) | In vitro | Competitive Binding | IC50: 2.2 µM | [6] |

| hAMY1(a) (hCT(a) + hRAMP1) | sCT(8-32) | COS-7 | Functional Antagonism (vs. rAmy) | pKB: 8.6 ± 0.1 | [1] |

| hAMY3(a) (hCT(a) + hRAMP3) | sCT(8-32) | COS-7 | Functional Antagonism (vs. rAmy) | pKB: 8.8 ± 0.1 | [7] |

| MCF-7 (endogenous) | sCT(8-32) | MCF-7 | Functional Antagonism (vs. hAmy) | Ki: 1.24 ± 0.54 nM | [9] |

pKi is the negative logarithm of the inhibition constant (Ki). pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pKB is the negative logarithm of the antagonist dissociation constant.

Functional Antagonism by sCT(8-32)

The antagonist potency of sCT(8-32) is often determined by its ability to inhibit agonist-stimulated second messenger production, such as cyclic AMP (cAMP). The following table presents the antagonist potencies (pA2 or pKB values) of sCT(8-32) at CTR and AMY receptors.

| Receptor Complex | Agonist | Cell Line | Assay | pA2 / pKB (mean ± SEM) | Reference |

| mCTR | m/r-Amy | Cos7 | cAMP accumulation | pA2: 8.41 ± 0.11 | [10] |

| mCTR:mRAMP1 | m/r-Amy | Cos7 | cAMP accumulation | pA2: 8.35 ± 0.14 | [10] |

| mCTR:mRAMP3 | m/r-Amy | Cos7 | cAMP accumulation | pA2: 8.33 ± 0.14 | [10] |

| hCT(a) | rAmy | COS-7 | cAMP accumulation | pKB: 9.3 ± 0.1 | [1] |

| hAMY1(a) | rAmy | COS-7 | cAMP accumulation | pKB: 8.6 ± 0.1 | [1] |

| hAMY3(a) | rAmy | COS-7 | cAMP accumulation | pKB: 8.8 ± 0.1 | [7] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of sCT(8-32) with CTR and its RAMP complexes.

Cell Culture and Transient Transfection

A common method for studying these receptor complexes involves transiently expressing the receptor and RAMP constructs in a host cell line that does not endogenously express them.

-

Cell Lines: COS-7 or Human Embryonic Kidney (HEK) 293 cells are frequently used.[10][11]

-

Expression Constructs: Plasmids containing the cDNA for the human calcitonin receptor (insert-negative isoform, hCT(a)) and the respective human RAMPs are used. An empty vector (e.g., pcDNA3) is often used as a control.[11]

-

Transfection Reagent: Polyethylenimine (PEI) is a common and cost-effective transfection reagent.[11]

-

Procedure:

-

Cells are seeded into appropriate culture plates (e.g., 6-well, 24-well, or 96-well) to achieve a desired confluency (e.g., 70-80%) on the day of transfection.

-

The appropriate amounts of plasmid DNA (for CTR and RAMPs) are mixed with the transfection reagent in a serum-free medium.

-

The DNA-transfection reagent complex is incubated at room temperature for 15-20 minutes.

-

The complex is then added dropwise to the cells.

-

Cells are incubated for 24-48 hours to allow for protein expression before being used in subsequent assays.

-

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (like sCT(8-32)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Radioligand: Typically, 125I-sCT(8-32) or 125I-sCT is used.[8]

-

Procedure:

-

Transfected cells are washed with binding buffer.

-

Cells are incubated with a constant concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (sCT(8-32)).

-

Incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a set duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of the unlabeled homologous ligand.

-

After incubation, unbound radioligand is removed by washing.

-

The amount of bound radioactivity is quantified using a gamma counter.

-

Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value.

-

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced production of the second messenger cyclic AMP (cAMP).

-

Agonist: A known agonist for the receptor complex, such as rat amylin (rAmy) for AMY receptors, is used.[1]

-

Procedure:

-

Transfected cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then incubated with a fixed concentration of the agonist in the presence of varying concentrations of the antagonist (sCT(8-32)).

-

The stimulation is carried out for a short period (e.g., 15 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable method, such as an AlphaScreen cAMP assay kit or a LANCE cAMP kit.[10][11]

-

The data are used to generate concentration-response curves, and the antagonist potency (pA2 or pKB) is calculated.

-

Signaling Pathways

The calcitonin receptor, both alone and in complex with RAMPs, primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This coupling initiates a signaling cascade that leads to the production of cAMP.

-

G-protein Coupling: Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex then stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

-

Antagonism by sCT(8-32): sCT(8-32) binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents the agonist from binding and initiating the signaling cascade.

Summary and Future Directions

Salmon calcitonin (8-32) is an indispensable tool for the pharmacological investigation of the calcitonin and amylin receptor systems. Its antagonistic properties are well-characterized, and it serves as a benchmark for the development of new therapeutic agents targeting these receptors. The interaction of sCT(8-32) with the CTR-RAMP complexes highlights the intricate mechanisms by which receptor function can be modulated by accessory proteins.

Future research in this area may focus on:

-

Developing antagonists with greater selectivity for the different amylin receptor subtypes.

-

Further elucidating the precise molecular interactions between sCT(8-32), the CTR, and the associated RAMPs through high-resolution structural studies.

-

Investigating the potential for biased antagonism, where an antagonist might selectively block one signaling pathway while leaving others unaffected.

This guide provides a solid foundation for professionals in the field, offering both the theoretical background and the practical methodologies required to advance our understanding of this complex and therapeutically important receptor system.

References

- 1. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. Pharmacological characterisation of mouse calcitonin and calcitonin receptor-like receptors reveals differences compared to human receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

Synthesis and Purification of Salmon Calcitonin (8-32) Peptide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis and subsequent purification of the salmon calcitonin (sCT) fragment (8-32). This 25-amino acid peptide is a potent and selective antagonist of the amylin receptor and serves as a valuable tool in metabolic research, particularly in studies related to diabetes and obesity. The protocol outlines a robust method utilizing Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

Salmon calcitonin is a 32-amino acid peptide hormone involved in calcium homeostasis. The truncated analogue, salmon calcitonin (8-32), lacks the N-terminal disulfide bridge and the first seven amino acids, rendering it a potent antagonist of the amylin receptor. The synthesis of this peptide is crucial for enabling further research into the physiological roles of amylin and for the development of potential therapeutic agents. The following protocol details a reliable method for obtaining high-purity sCT (8-32) for research purposes.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Category | Item |

| Resins | Rink Amide MBHA resin (0.3-0.8 mmol/g substitution) |

| Amino Acids | Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, etc.) |

| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| HOBt (Hydroxybenzotriazole) | |

| Activation Base | DIPEA (N,N-Diisopropylethylamine) |

| Fmoc Deprotection | 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide) |

| Cleavage Cocktail | 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water |

| Solvents | Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold) |

| HPLC Solvents | Acetonitrile (ACN, HPLC grade), Water (HPLC grade), TFA (HPLC grade) |

| Analytical Equipment | Automated peptide synthesizer, RP-HPLC system (preparative and analytical), Mass spectrometer (ESI-MS) |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Salmon Calcitonin (8-32)

The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide, mimicking the native structure. The synthesis follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus using Fmoc-protected amino acids.

1. Resin Preparation:

-

Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.98 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids.

-

-

Washing: Wash the resin with DMF (5 times) to remove excess reagents.

Amino Acid Sequence of Salmon Calcitonin (8-32): Val-Leu-Gly-Lys(Boc)-Leu-Ser(tBu)-Gln(Trt)-Glu(OtBu)-Leu-His(Trt)-Lys(Boc)-Leu-Gln(Trt)-Thr(tBu)-Tyr(tBu)-Pro-Arg(Pbf)-Thr(tBu)-Asn(Trt)-Thr(tBu)-Gly-Ser(tBu)-Gly-Thr(tBu)-Pro-NH₂

3. Cleavage and Deprotection:

-

After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

II. Purification by Reversed-Phase HPLC

The crude peptide is purified using a preparative RP-HPLC system.

1. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.

2. HPLC Conditions:

-

Column: C18 or C8 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient optimized for the separation of the target peptide from impurities. A typical gradient would be from 10-40% B over 30-60 minutes. The optimal gradient should be determined empirically using an analytical column first.

-

Flow Rate: Appropriate for the column size (e.g., 10-20 mL/min for a preparative column).

-

Detection: UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.

Data Presentation

| Parameter | Value |

| Peptide Sequence | Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH₂ |

| Molecular Formula | C₁₂₅H₂₁₀N₃₆O₃₅ |

| Theoretical Molecular Weight | 2847.3 g/mol |

| Crude Yield (Typical) | 70-85% |

| Purity after HPLC | >95% (as determined by analytical RP-HPLC) |

| Final Yield (Typical) | 15-30% of theoretical crude yield |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis and purification of salmon calcitonin (8-32).

Characterization

The final product should be characterized to ensure its identity and purity.

-

Analytical RP-HPLC: A single sharp peak should be observed, indicating high purity (>95%).

-

Mass Spectrometry (ESI-MS): The observed molecular weight should match the theoretical molecular weight of the peptide (2847.3 g/mol ).

This detailed protocol provides a reliable method for the synthesis and purification of salmon calcitonin (8-32), a valuable tool for researchers in the field of metabolic diseases. Adherence to these guidelines should yield a high-purity peptide suitable for a variety of in vitro and in vivo studies.

Application Notes & Protocols: Radiolabeling of Salmon Calcitonin (8-32) for Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Salmon calcitonin (sCT), a 32-amino acid peptide hormone, and its fragments are crucial tools in studying the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family.[1][2] The N-terminally truncated analog, salmon calcitonin (8-32) (sCT(8-32)), acts as a high-affinity antagonist of the amylin receptor and is widely used in competitive binding assays to characterize the binding of other ligands.[3][4][5][6] Radiolabeling of sCT(8-32) with isotopes like Iodine-125 (¹²⁵I) allows for sensitive and quantitative analysis of its interaction with the calcitonin receptor in various experimental settings. These application notes provide detailed protocols for the radiolabeling of sCT(8-32) and its subsequent use in receptor binding assays.

I. Radiolabeling of Salmon Calcitonin (8-32)

This section outlines the radioiodination of sCT(8-32) using the Chloramine-T method, a common technique for labeling peptides containing tyrosine residues.

Experimental Protocol: ¹²⁵I-Labeling of sCT(8-32) using the Chloramine-T Method

Materials:

-

Salmon Calcitonin (8-32) peptide

-

Na¹²⁵I (Sodium Iodide)

-

Chloramine-T

-

Sodium metabisulfite

-

Phosphate buffer (0.5 M, pH 7.2)

-

Acetic acid (0.01 M)

-

Tyrosine methyl ester

-

Reversed-phase HPLC system with a C18 column

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Gamma counter

Procedure: [7]

-

Preparation of Reagents:

-

Prepare a 1 mg/mL solution of sCT(8-32) in 0.01 M acetic acid.

-

Prepare a fresh solution of Chloramine-T at a concentration of 1.5 mg/mL in 0.5 M phosphate buffer, pH 7.2.

-

Prepare a fresh solution of sodium metabisulfite to quench the reaction.

-

-

Iodination Reaction:

-

In a shielded vial, combine 20 µL of the sCT(8-32) solution with 0.5 mCi of Na¹²⁵I in 20 µL of phosphate buffer.

-

Initiate the reaction by adding 5 µL of the Chloramine-T solution.

-

Allow the reaction to proceed for 60 seconds at room temperature.

-

Quench the reaction by adding a solution of sodium metabisulfite.

-

Add 1 mg of tyrosine methyl ester to scavenge any free ¹²⁵I.

-

-

Purification of ¹²⁵I-sCT(8-32):

-

Purify the reaction mixture using a reversed-phase HPLC system equipped with a C18 column.[7]

-

Elute the labeled peptide using a linear gradient of acetonitrile in 0.1% trifluoroacetic acid.[7]

-

Monitor the elution profile using a UV detector (215 nm) to identify the non-iodinated peptide and a gamma counter to detect the radiolabeled fractions.

-

Collect the fractions corresponding to monoiodinated ¹²⁵I-sCT(8-32). The retention time for [¹²⁵I]sCT(8-32) typically ranges from 22 to 27 minutes under these conditions.[7]

-

-

Determination of Specific Activity:

II. Receptor Binding Assays

Radiolabeled sCT(8-32) can be utilized in various receptor binding assays to determine the affinity of unlabeled ligands for the calcitonin receptor. This section details a competitive binding assay protocol using whole cells expressing the calcitonin receptor.

Experimental Protocol: Whole Cell Competitive Binding Assay

Materials:

-

HEK293, BHK, or MCF-7 cells stably expressing the calcitonin receptor.[3][7]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Binding buffer (e.g., 20 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂).[10]

-

¹²⁵I-sCT(8-32) (radioligand)

-

Unlabeled sCT(8-32) (for non-specific binding determination)

-

Unlabeled competitor ligands

-

96-well cell culture plates

-

Gamma counter

Procedure:

-

Cell Culture and Seeding:

-

Culture the cells expressing the calcitonin receptor in appropriate medium until they reach 80-90% confluency.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Competitive Binding Assay: [9]

-

Wash the cells once with binding buffer.

-

Prepare serial dilutions of the unlabeled competitor ligands in binding buffer.

-

Add a fixed concentration of ¹²⁵I-sCT(8-32) (e.g., ~100 pM) to each well.[8]

-

For the determination of total binding, add only the radioligand.

-

For the determination of non-specific binding, add the radioligand along with a high concentration of unlabeled sCT(8-32) (e.g., 1 µM).[9]

-

Add the different concentrations of the competitor ligands to the appropriate wells.

-

Incubate the plate overnight at 4°C with gentle agitation.[8][9]

-

-

Washing and Lysis:

-

Quantification and Data Analysis:

-

Transfer the cell lysates to tubes suitable for gamma counting.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor ligand concentration.

-

Determine the IC₅₀ value (the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

III. Data Presentation

The following tables summarize key quantitative data obtained from receptor binding and functional assays involving salmon calcitonin and its analogs.

| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| ¹²⁵I-sCT | Rat Hindlimb Muscle Membranes | Binding Assay | K_d | 0.47 pM | [11] |

| ¹²⁵I-sCT | Rat Brain (Hypothalamus) | Binding Assay | K_D | 1.4 nM | [12] |

| ¹²⁵I-sCT | Rat Brain (Cerebellum) | Binding Assay | K_D | 8.3 nM | [12] |

| sCT | HEK-293 cells (rat C1a CT receptor) | Competition Binding | IC₅₀ | - | [3] |

| sCT(8-32) | HEK-293 cells (rat C1a CT receptor) | Competition Binding | IC₅₀ | 10-fold lower affinity than sCT | [3] |

| sCT | U2OS CALCR cells | cAMP Production | EC₅₀ | 7.2 ± 1.2 x 10⁻¹² M | [10][13] |

| hCT | U2OS CALCR cells | cAMP Production | EC₅₀ | 5.0 ± 1.3 x 10⁻¹² M | [10][13] |

| sCT | U2OS CALCR cells | β-arrestin Recruitment | EC₅₀ | 3.6 ± 1.1 x 10⁻⁸ M | [10][13] |

| hCT | U2OS CALCR cells | β-arrestin Recruitment | EC₅₀ | 1.9 ± 1.1 x 10⁻⁸ M | [10][13] |

| ¹²⁵I-sCT | Isolated Membranes (Cos-7 CT(a)R or U2OS CALCR) | Homologous Competition Binding | IC₅₀ | 8.5 ± 1.2 x 10⁻⁹ M | [10][13] |

| ¹²⁵I-hCT | Isolated Membranes (Cos-7 CT(a)R or U2OS CALCR) | Homologous Competition Binding | IC₅₀ | 14.3 ± 1.2 x 10⁻⁹ M | [10][13] |

Table 1: Binding Affinity and Functional Potency of Calcitonin Analogs.

| Radiolabeled Peptide | Specific Activity | Reference |

| ¹²⁵I-sCT | 700 Ci/mmol | [3] |

| ¹²⁵I-sCT (HPLC purified) | 2000 Ci/mmol | [3] |

| ¹²⁵I-sCT(8-32) | 2000 Ci/mmol | [7][8][9] |

Table 2: Specific Activity of Radiolabeled Salmon Calcitonin Peptides.

IV. Visualization of Workflows and Signaling Pathways

Experimental Workflow for Receptor Binding Assay

References

- 1. What is the mechanism of Calcitonin Salmon? [synapse.patsnap.com]

- 2. journals.plos.org [journals.plos.org]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Amylin binding in rat renal cortex, stimulation of adenylyl cyclase, and activation of plasma renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Extracellular loops 2 and 3 of the calcitonin receptor selectively modify agonist binding and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salmon calcitonin binding and stimulation of cyclic AMP generation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias | PLOS One [journals.plos.org]

application of salmon calcitonin (8-32) in studying insulin secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmon Calcitonin (8-32), a truncated analog of salmon calcitonin, serves as a pivotal research tool in the investigation of insulin secretion. Primarily recognized as a potent and selective antagonist of the amylin receptor, it is instrumental in elucidating the physiological and pathophysiological roles of endogenous amylin in glucose homeostasis.[1][2][3][4] Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, is known to inhibit glucose-stimulated insulin secretion. By blocking this feedback mechanism, salmon calcitonin (8-32) provides a means to study the disinhibited state of insulin release and the intricate paracrine interactions within the islets of Langerhans.

Mechanism of Action

Salmon calcitonin (8-32) exerts its effects by competitively binding to amylin receptors on pancreatic β-cells, thereby preventing the binding of endogenous amylin.[1] This antagonism reverses the inhibitory tone that amylin normally imposes on insulin secretion, leading to an potentiation of glucose-stimulated insulin release.[1][2] Studies have shown that this effect is specific to insulin, with no significant impact on the secretion of glucagon or somatostatin.[1][2][5] While it is also known to be an antagonist of calcitonin receptors, its application in metabolic studies primarily leverages its high affinity for the amylin receptor.[6][7] The binding of salmon calcitonin (8-32) to its receptor is characterized as being rapidly and completely reversible.[8]

Quantitative Data Summary

The following table summarizes the quantitative effects of salmon calcitonin (8-32) on insulin secretion as observed in a perfused rat pancreas model.

| Condition | Concentration of sCT (8-32) | Effect on Glucose-Induced Insulin Release | Reference |

| Antagonism of Amylin Inhibition | 10 µM | Reverses the inhibitory effect of 75 pM amylin by 80% (P < 0.05) | [1][2] |

| Potentiation of Insulin Secretion (alone) | 10 µM | Potentiates the insulin response to 7 mM glucose by 2.5-fold (P < 0.05) | [1][2] |

| Effect on CGRP Inhibition | 10 µM | Does not significantly affect the inhibition of glucose-induced insulin output elicited by 75 pM Calcitonin Gene-Related Peptide (CGRP) | [1][2] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of salmon calcitonin (8-32) in antagonizing amylin's effect on insulin secretion, and a typical experimental workflow for studying these effects.

Caption: Signaling pathway of salmon calcitonin (8-32) at the amylin receptor.

Caption: Experimental workflow for studying sCT (8-32) effects.

Experimental Protocols

Perfused Rat Pancreas Model for Insulin Secretion Assay

This protocol is based on methodologies described for studying the effects of salmon calcitonin (8-32) on insulin secretion.[1][9]

1. Materials and Reagents:

-

Male Wistar rats (or other appropriate strain)

-

Krebs-Henseleit buffer (pH 7.4), composition in mM: NaCl 115, KCl 4.7, CaCl2 2.6, KH2PO4 1.19, MgSO4·7H2O 1.19, NaHCO3 24.9.[9]

-

Dextran T-70 (4% w/v)

-

Bovine Serum Albumin (BSA), Cohn Fraction V (0.5% w/v)

-

Glucose

-

Salmon Calcitonin (8-32)

-

Amylin (optional, for inhibition studies)

-

Perfusion apparatus (peristaltic pump, oxygenator, heating system)

-

Radioimmunoassay (RIA) kit for insulin

2. Pancreas Isolation and Perfusion Setup:

-

Anesthetize the rat according to approved institutional animal care protocols.

-

Perform a laparotomy to expose the pancreas.

-

Cannulate the celiac artery and the portal vein.

-

Carefully dissect the pancreas away from surrounding tissues.

-

Transfer the isolated pancreas to the perfusion apparatus.

-

Begin perfusion with Krebs-Henseleit buffer supplemented with Dextran and BSA, and equilibrated with 95% O2 / 5% CO2. Maintain the temperature at 37°C.[9]

3. Experimental Procedure:

-

Stabilization Phase: Perfuse the pancreas with basal Krebs-Henseleit buffer containing a non-stimulating glucose concentration (e.g., 3.2 mM) for a stabilization period (e.g., 20-30 minutes).[9]

-

Basal Sample Collection: Collect effluent samples for a defined period (e.g., 10 minutes) to establish a baseline insulin secretion rate.

-

Experimental Phase:

-